Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple bromine atoms, which contribute to its reactivity and potential applications in various fields. This compound is often utilized in scientific research and industrial applications due to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester typically involves the esterification of hexanedioic acid with 3-bromo-2,2-bis(bromomethyl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are employed to enhance efficiency and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Reduction: Formation of hexanediol derivatives.
Oxidation: Formation of hexanedioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, flame retardants, and plasticizers.
Wirkmechanismus
The mechanism of action of hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The ester groups can undergo hydrolysis to release hexanedioic acid and 3-bromo-2,2-bis(bromomethyl)propanol, which can further participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3-bromo-2,2-bis(bromomethyl)propyl ester: Similar structure but with a benzoic acid backbone.
Hexanedioic acid, bis[3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl] ester: Contains hydroxymethyl groups instead of bis(bromomethyl) groups
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
54473-70-0 |
---|---|
Molekularformel |
C16H24Br6O4 |
Molekulargewicht |
759.8 g/mol |
IUPAC-Name |
bis[3-bromo-2,2-bis(bromomethyl)propyl] hexanedioate |
InChI |
InChI=1S/C16H24Br6O4/c17-5-15(6-18,7-19)11-25-13(23)3-1-2-4-14(24)26-12-16(8-20,9-21)10-22/h1-12H2 |
InChI-Schlüssel |
OGVCMSQSAJXIJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)OCC(CBr)(CBr)CBr)CC(=O)OCC(CBr)(CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.